1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Overview
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11F2N3O and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol derivatives have shown significant antiviral properties. Studies on C-5 substituted analogues of tubercidin, a related compound, demonstrate considerable activity against various RNA viruses, indicating the potential of such compounds in antiviral research and therapy (Bergstrom et al., 1984).
Pharmacological Potentials in Cognitive Disorders
This compound's derivatives have been explored for their role in treating cognitive disorders. A notable example is PF-04447943, a PDE9A inhibitor that was advanced into clinical trials. It's reported to improve cognitive functions in rodent models and shows potential as a pharmacological tool in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Biological Evaluation and Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial properties. This underlines their potential use in developing new antimicrobial agents (Al-Haiza et al., 2003).
Anticancer Activities
Some analogues show significant anticancer activities, particularly against specific cancer cell lines. This suggests the potential of these compounds in the development of new anticancer drugs (Singh & Paul, 2006).
Osteoporosis Treatment
Compounds similar to this compound have been identified as potent antagonists for the treatment of osteoporosis, indicating their therapeutic potential in bone health (Coleman et al., 2004).
Antihypertensive Properties
Research on derivatives has shown promising results in lowering blood pressure in hypertensive rat models, suggesting potential applications in the treatment of hypertension (Bennett et al., 1981).
Mechanism of Action
Target of Action
The primary target of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is the mitochondrial complex I . This compound belongs to the class of pyrimidinamine derivatives, which are known for their outstanding activity and unique mode of action .
Result of Action
The result of the action of this compound is the inhibition of mitochondrial complex I, leading to cell damage and death . This makes it an effective fungicide, with excellent activity against certain types of fungi .
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)7-3-8(13-5-12-7)14-2-1-6(15)4-14/h3,5-6,9,15H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVTKILIZUAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.